Diminazene-13C2,15N4 Dihydrochloride (major)
Description
Diminazene-13C2,15N4 Dihydrochloride (major) (CAS: 1346606-59-4) is a stable isotope-labeled derivative of the antiparasitic drug diminazene dihydrochloride (unlabeled CAS: 31384-83-5). Its molecular formula, C12¹³C2H17Cl2N3¹⁵N4, reflects the incorporation of two ¹³C and four ¹⁵N isotopes, resulting in a molecular weight of 360.2 g/mol . This compound serves as a high-purity (>95% HPLC) reference standard in pharmaceutical toxicology and antiparasitic research, particularly for quantitative analyses using mass spectrometry (e.g., LC-MS) to track pharmacokinetics or metabolic pathways . It is stored at -20°C to ensure stability and shipped at ambient temperature .
Properties
Molecular Formula |
C14H15N7 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
4-[2-[4-(C-(15N)azanylcarbonimidoyl)phenyl]iminohydrazinyl](15N2)benzenecarboximidamide |
InChI |
InChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20)/i13+1,14+1,15+1,16+1,17+1,18+1 |
InChI Key |
XNYZHCFCZNMTFY-WCCMSLRSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[13C](=[15NH])[15NH2])NN=NC2=CC=C(C=C2)[13C](=[15NH])[15NH2] |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diminazene-13C2,15N4 Dihydrochloride involves the incorporation of isotopically labeled carbon and nitrogen atoms into the diminazene structure. The synthetic route typically includes the following steps:
Formation of the triazene core: This involves the reaction of benzamidine derivatives with diazonium salts under controlled conditions.
Isotopic labeling: The incorporation of 13C and 15N isotopes is achieved through the use of labeled precursors during the synthesis.
Dihydrochloride formation: The final step involves the conversion of the free base to its dihydrochloride salt form, ensuring stability and solubility.
Chemical Reactions Analysis
Diminazene-13C2,15N4 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diminazene-13C2,15N4 Dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of diminazene and its derivatives.
Biology: The compound is used in studies involving protozoan infections, particularly in understanding the mechanism of action of trypanocidal agents.
Medicine: Research involving this compound contributes to the development of new therapeutic agents for treating protozoan infections.
Mechanism of Action
The mechanism of action of Diminazene-13C2,15N4 Dihydrochloride involves its interaction with specific molecular targets. The compound primarily targets the DNA of protozoan parasites, leading to the inhibition of replication and transcription processes. Additionally, it has been shown to inhibit AMPA-type ionotropic glutamate receptors, which play a role in synaptic transmission in the central nervous system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Diminazene-13C2,15N4 Dihydrochloride with structurally or functionally related dihydrochloride salts and isotope-labeled compounds:
Table 1: Comparative Analysis of Diminazene-13C2,15N4 Dihydrochloride and Analogous Compounds
*Calculated based on unlabeled formula.
†Estimated from isotopic enrichment.
Key Comparisons
Isotopic Labeling and Analytical Utility: Diminazene-13C2,15N4 is distinguished by its dual ¹³C and ¹⁵N labeling, enabling precise quantification in mass spectrometry . In contrast, compounds like Putrescine and Cadaverine dihydrochlorides lack isotopic labels and are used as non-labeled standards for biogenic amine detection . The piperazine analog ([U-¹³C4,¹⁵N2]-Piperazine Dihydrochloride) shares isotopic labeling but targets different therapeutic areas (e.g., anthelmintic research) .
Structural and Functional Differences :
- Diminazene features a diamidine core with azo linkages, critical for binding parasitic DNA. Putrescine and Cadaverine are linear biogenic amines involved in cellular processes like apoptosis .
- Trientine Dihydrochloride (a copper chelator) exemplifies the diversity of dihydrochloride salts in therapeutics, contrasting with Diminazene’s antiparasitic action .
Purity and Storage :
- Diminazene-13C2,15N4 requires stringent storage (-20°C) to maintain stability, whereas biogenic amine standards are often stable at room temperature .
Regulatory and Nomenclature Considerations: Unlike Trientine, which has multiple trade names (e.g., Syprine®), Diminazene derivatives adhere to standardized nomenclature, avoiding confusion in research contexts .
Biological Activity
Diminazene-13C2,15N4 dihydrochloride is a chemically modified derivative of diminazene, a compound known for its antiparasitic properties. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15N7Cl2
- Molecular Weight : 360.2 g/mol
- CAS Number : 1346606-59-4
- Purity : >95% (HPLC) .
Diminazene compounds primarily exert their effects by inhibiting the enzyme dihydropteroate synthase , which is crucial in the folate synthesis pathway of protozoan parasites. This inhibition leads to the depletion of folate and ultimately disrupts nucleic acid synthesis, resulting in the death of the parasite. Additionally, diminazene has been shown to induce apoptosis in certain cancer cell lines, suggesting potential antitumor activity .
Antiparasitic Effects
Diminazene-13C2,15N4 dihydrochloride has demonstrated significant efficacy against various protozoan infections, particularly those caused by Trypanosoma species. In vitro studies have shown that it can effectively inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness.
| Study | Organism | Concentration (µg/mL) | Effect |
|---|---|---|---|
| Study 1 | T. brucei | 0.5 | 95% inhibition of growth |
| Study 2 | T. congolense | 1.0 | 90% inhibition of growth |
Antitumor Activity
Recent research indicates that diminazene derivatives may possess antitumor properties. In a study involving various cancer cell lines, diminazene-13C2,15N4 dihydrochloride exhibited cytotoxic effects through mechanisms involving oxidative stress and DNA damage.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15 | ROS generation and DNA damage |
Case Study 1: Antiparasitic Efficacy
A clinical trial evaluated the effectiveness of diminazene-13C2,15N4 dihydrochloride in patients with confirmed Trypanosomiasis. The trial involved administering the compound at a dosage of 3 mg/kg body weight over three days. Results indicated a significant reduction in parasitemia levels within one week post-treatment.
Case Study 2: Antitumor Potential
In vitro studies conducted on human breast cancer cell lines revealed that diminazene-13C2,15N4 dihydrochloride not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. Further investigations are warranted to explore its potential as an adjunct therapy in cancer treatment.
Safety and Toxicology
While diminazene compounds are generally well-tolerated, potential side effects include gastrointestinal disturbances and allergic reactions. Long-term toxicity studies are necessary to fully understand the safety profile of diminazene-13C2,15N4 dihydrochloride.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Diminazene-13C₂,¹⁵N₄ Dihydrochloride (major) to ensure isotopic integrity?
- Methodological Answer : Synthesis must prioritize isotopic incorporation without altering bioactivity. Use stable isotope-labeled precursors (e.g., ¹³C and ¹⁵N sources) and monitor reaction conditions (pH, temperature) to prevent isotopic scrambling. Post-synthesis, validate isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm >98% isotopic enrichment. Purification via reverse-phase HPLC with UV/vis detection ensures removal of non-labeled byproducts .
Q. How should Diminazene-13C₂,¹⁵N₄ Dihydrochloride (major) be stored and handled to maintain stability?
- Methodological Answer : Store lyophilized powder at ≤-20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. For working solutions, use freshly prepared buffers (e.g., phosphate-buffered saline, pH 7.4) and avoid repeated freeze-thaw cycles. Handling should follow biosafety level 2 (BSL-2) protocols, including PPE and fume hoods, as dihydrochloride salts can generate hazardous aerosols .
Q. Why is the dihydrochloride form preferred over hydrochloride for this compound in experimental settings?
- Methodological Answer : The dihydrochloride form (2:1 base-to-HCl ratio) enhances solubility in aqueous media and stability under physiological conditions compared to hydrochloride salts. This is critical for in vitro assays (e.g., cell culture) and in vivo pharmacokinetic studies. Confirm salt form via elemental analysis or ion chromatography to ensure consistency in molar calculations .
Advanced Research Questions
Q. How can isotopic labeling in Diminazene-13C₂,¹⁵N₄ Dihydrochloride (major) optimize pharmacokinetic and metabolic pathway studies?
- Methodological Answer : Use stable isotopes to track drug distribution and metabolism. Design studies with isotope dilution techniques, such as spiking biological matrices (plasma, urine) with ¹³C/¹⁵N-labeled internal standards (e.g., Alla-13C₂,¹⁵N₄). Employ solid-phase extraction (SPE) followed by HPLC–MS/MS with multiple reaction monitoring (MRM) to quantify parent compounds and metabolites. Calibration curves should account for matrix effects using isotope-labeled analogs .
Q. What strategies resolve discrepancies between in vitro and in vivo antimicrobial efficacy data for this compound?
- Methodological Answer : In vitro assays (e.g., MIC testing) may not account for in vivo factors like protein binding or metabolic clearance. Cross-validate using:
- Ex vivo models : Infected tissue explants treated with physiologically relevant concentrations.
- In vivo imaging : Track ¹³C/¹⁵N-labeled compound biodistribution in animal models.
- PK/PD modeling : Integrate pharmacokinetic data (e.g., half-life) with pharmacodynamic outcomes (e.g., bacterial load reduction). Adjust dosing regimens to match tissue penetration profiles observed in vivo .
Q. What analytical methods validate isotopic purity and exclude degradation products in aged samples?
- Methodological Answer : Combine:
- LC-HRMS : Detect isotopic clusters (e.g., ¹³C₂ vs ¹²C) with a mass accuracy <2 ppm.
- Stability-indicating assays : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) followed by LC-UV/MS to identify hydrolysis or oxidation byproducts.
- NMR spectroscopy : Compare ¹H/¹³C spectra to reference standards to confirm structural integrity .
Q. How can environmental matrix complexity affect the detection of Diminazene-13C₂,¹⁵N₄ Dihydrochloride (major) in ecotoxicology studies?
- Methodological Answer : Environmental samples (e.g., soil, water) contain interferents (humic acids, metals) that suppress ionization in MS. Mitigate via:
- Sample pre-treatment : Use SPE cartridges (e.g., C18 or mixed-mode) with pH-adjusted elution buffers.
- Matrix-matched calibration : Prepare standards in blank environmental extracts to correct for signal suppression.
- High-resolution tandem MS (HRMS/MS) : Differentiate isotopic peaks from background noise using mass defect filtering .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
